5-(4-Methylphenyl)isoxazole basic properties
5-(4-Methylphenyl)isoxazole basic properties
An In-depth Technical Guide to the Core Properties of 5-(4-Methylphenyl)isoxazole
Introduction
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile building block in the design of novel therapeutic agents. Isoxazole derivatives are found in numerous marketed drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][4][5]
This guide provides a comprehensive technical overview of 5-(4-Methylphenyl)isoxazole, a key derivative within this class. We will delve into its fundamental physicochemical properties, explore the mechanistic basis of its synthesis, detail robust protocols for its characterization, and discuss its significance as a precursor in drug discovery and other chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this valuable compound.
Physicochemical and Structural Properties
5-(4-Methylphenyl)isoxazole, also known as 5-p-Tolylisoxazole, is an off-white crystalline solid at room temperature.[6] Its structure consists of an isoxazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group. This substitution pattern significantly influences its physical properties and biological interactions.
Core Data Summary
A compilation of the compound's essential properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 7064-35-9 | [6][7][8] |
| Molecular Formula | C₁₀H₉NO | [6][7][8] |
| Molecular Weight | 159.19 g/mol | [6][7] |
| Appearance | Off-white crystalline solid | [6] |
| Melting Point | 58-64 °C | [6][8] |
| Boiling Point | 290.0 ± 9.0 °C (Predicted) | [8] |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [8] |
| Purity | ≥97% (HPLC) to ≥99% available | [6][9] |
| Storage | Store in a cool, dry place (0-8°C recommended) | [6] |
Structural Representation
The two-dimensional structure of 5-(4-Methylphenyl)isoxazole is crucial for understanding its reactivity and intermolecular interactions.
Caption: 2D structure of 5-(4-Methylphenyl)isoxazole.
Synthesis and Mechanistic Insights
The construction of the isoxazole ring is most powerfully achieved via a [3+2] dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.[10][11] This method offers high efficiency and modularity, allowing for diverse substitutions on the isoxazole core.
Core Synthetic Strategy: [3+2] Cycloaddition
The synthesis of 5-(4-Methylphenyl)isoxazole involves the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). For the title compound, the required precursors are a benzonitrile oxide derivative and 4-ethynyltoluene (p-tolylacetylene). A common and effective approach is the in situ generation of the nitrile oxide from a more stable precursor, such as an aldoxime or a hydroximoyl chloride, to circumvent its inherent instability.[11][12]
Caption: General workflow for the synthesis of 5-(4-Methylphenyl)isoxazole.
Exemplary Laboratory Protocol
This protocol describes a representative synthesis via the dehydration of an aldoxime.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde oxime (1.0 equivalent) and 4-ethynyltoluene (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Nitrile Oxide Generation: Add an aqueous solution of sodium hypochlorite (bleach, ~1.5 equivalents) dropwise to the stirring mixture at 0-5°C. The use of a biphasic system facilitates the reaction while controlling the exothermic nature of the oxidation.
-
Causality: The in situ generation of the highly reactive nitrile oxide intermediate is critical. Generating it in the presence of the alkyne ensures it is trapped efficiently, minimizing side reactions and decomposition.[12]
-
-
Cycloaddition Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting materials and any potential regioisomeric byproducts.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC. Final product identity and purity (≥97%) must be validated through the characterization methods described in the next section.[6]
-
Analytical Characterization and Validation
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint of the molecule.
| Technique | Sample Prep | Expected Signature |
| ¹H NMR | Dissolve in CDCl₃ or DMSO-d₆ | - Singlet for methyl (CH₃) protons (~2.4 ppm).- Signal for isoxazole C4-H (~6.5-6.8 ppm).[13]- Doublets for the p-substituted tolyl ring protons (~7.2-7.8 ppm).- Signal for isoxazole C3-H (~8.3-8.5 ppm). |
| ¹³C NMR | Dissolve in CDCl₃ or DMSO-d₆ | - Methyl carbon signal (~21 ppm).- Aromatic and isoxazole carbons in the 100-175 ppm range.[13]- Distinct signals for C3, C4, and C5 of the isoxazole ring. |
| Mass Spec (MS) | ESI or EI | - Expected [M+H]⁺ at m/z 160.07 or M⁺ at m/z 159.07.[6] |
| Infrared (IR) | KBr pellet or ATR | - Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=N and C=C stretching in the 1600-1450 cm⁻¹ region.- N-O bond vibration (~1400-1300 cm⁻¹). |
| HPLC | Mobile phase (e.g., Acetonitrile/Water) | - A single major peak indicating high purity under specified column and detection conditions. |
Reactivity and Applications in Drug Discovery
The utility of 5-(4-Methylphenyl)isoxazole extends beyond its basic properties; it is a valuable starting material and structural motif in applied chemistry.
Chemical Reactivity
The isoxazole ring is an electron-rich aromatic system.[1] The N-O bond is the most labile part of the ring and can undergo reductive cleavage under certain conditions (e.g., catalytic hydrogenation), which can be a synthetically useful transformation to access β-hydroxy ketones or other open-chain structures. The aromatic rings can undergo electrophilic substitution, although the reactivity is influenced by the heterocyclic core.
Significance in Medicinal Chemistry
The isoxazole core is considered a "bioisostere" of amide and ester functionalities. This means it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic profiles. 5-(4-Methylphenyl)isoxazole serves as a scaffold that can be further functionalized to explore structure-activity relationships (SAR).
Caption: Role of the core scaffold in developing new therapeutic agents.
This compound has been specifically identified as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6][14] Its structure allows for targeted interactions within biological systems, making it a compound of high interest for pharmaceutical development.[6] Beyond medicine, it is also used in formulating advanced agrochemicals and has potential applications in material science.[6]
Conclusion
5-(4-Methylphenyl)isoxazole is more than a simple chemical entity; it is a highly versatile and enabling tool for chemical innovation. Its well-defined physical properties, accessible synthesis via robust cycloaddition chemistry, and straightforward characterization make it a reliable component in research and development. Its proven utility as a scaffold in medicinal chemistry, particularly for anti-inflammatory and analgesic applications, underscores its importance to drug discovery professionals. This guide provides the core technical knowledge necessary for scientists to confidently incorporate 5-(4-Methylphenyl)isoxazole into their synthetic and discovery programs.
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